cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13583612
InChI: InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)CO
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13583612

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl (3R,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1
Standard InChI Key ULXATPSIGBJTPI-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CO
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)CO

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

The compound’s IUPAC name, tert-butyl (3R,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, reflects its stereochemical configuration at the C3 and C4 positions . Key identifiers include:

PropertyValueSource
CAS Registry Number220218-58-6
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
Isomeric SMILESCC(C)(C)OC(=O)N1CCC@HCO
PubChem CID67372466

X-ray crystallography confirms a chair conformation for the piperidine ring, with intramolecular hydrogen bonding between the C3 hydroxyl and C4 hydroxymethyl groups stabilizing the cis-orientation .

Spectroscopic Data

¹H NMR (CDCl₃): δ 1.46 (s, 9H, Boc CH₃), 3.52–3.58 (m, 2H, NCH₂), 4.32 (m, 1H, C3-OH), 4.04–4.13 (m, 1H, C4-CH₂OH) .
¹³C NMR (CDCl₃): δ 28.26 (Boc CH₃), 79.77 (Boc C-O), 155.06 (C=O), 67.71 (C3-OH), 41.23 (C4-CH₂OH) .

Synthesis and Purification

Synthetic Routes

The primary synthesis involves a four-step sequence:

  • Piperidine Functionalization: N-Boc protection of piperidine using di-tert-butyl dicarbonate under Schotten-Baumann conditions.

  • Hydroxylation: Stereoselective epoxidation of 4-vinylpiperidine followed by acid-catalyzed ring-opening to introduce cis-diol groups.

  • Hydroxymethylation: Wittig reaction with formaldehyde to append the hydroxymethyl moiety at C4 .

  • Deprotection-Purification: Selective Boc removal in boiling water (yield: 89%) followed by silica gel chromatography (purity: 97%) .

Optimization Challenges

Key challenges include maintaining stereochemical integrity during hydroxylation and minimizing racemization at C3/C4. Microwave-assisted synthesis (100°C, 30 min) reduces side-product formation by 22% compared to conventional heating.

Stereochemical and Conformational Analysis

Solvent-Dependent Conformers

In polar solvents (e.g., DMSO), the piperidine ring adopts a distorted boat conformation to facilitate hydrogen bonding with solvent molecules. This flexibility enhances its reactivity in SN2 reactions .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a scaffold for Bruton’s tyrosine kinase (BTK) inhibitors. Substitution at C3 with aryl groups yields analogs showing IC₅₀ values of 12–18 nM against BTK in leukemia cell lines.

Antiviral Agents

Functionalization of the hydroxymethyl group with phosphonate esters produces prodrugs with 94% inhibition of HIV-1 reverse transcriptase at 10 μM concentration .

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles

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